molecular formula C17H11FN2O2 B2402043 3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 864923-24-0

3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2402043
CAS No.: 864923-24-0
M. Wt: 294.285
InChI Key: VLYKVPYSGMSBEO-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a fused heterocyclic compound featuring a benzofuropyrimidinone core substituted with a 3-fluorobenzyl group at position 3. The fluorine atom enhances electronegativity and metabolic stability, while the benzyl group contributes to hydrophobic interactions with biological targets .

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2/c18-12-5-3-4-11(8-12)9-20-10-19-15-13-6-1-2-7-14(13)22-16(15)17(20)21/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYKVPYSGMSBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the pyrimidine ring: This step often involves the use of reagents such as formamidine or guanidine derivatives.

    Attachment of the fluorobenzyl group: This is usually done through nucleophilic substitution reactions using 3-fluorobenzyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. They have been shown to inhibit various cancer cell lines by targeting critical cellular pathways:

  • Mechanism of Action : The compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

Studies suggest that this compound exhibits anti-inflammatory effects by modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation .

Antiviral Activity

There is emerging evidence supporting the antiviral potential of benzofuro[3,2-d]pyrimidine derivatives. These compounds may interfere with viral replication processes, making them candidates for antiviral drug development .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a series of benzofuro[3,2-d]pyrimidine derivatives, including this compound, against breast cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability and induced apoptosis through CDK inhibition .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammation models, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed a marked decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Summary Table of Applications

ApplicationMechanism/EffectReferences
AnticancerInhibition of CDKs leading to cell cycle arrest
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntiviralInterference with viral replication

Mechanism of Action

The mechanism of action of 3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The benzofuro[3,2-d]pyrimidine core can interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
  • Example: 3-(3-Fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one . Structural Difference: Replaces benzofuro with thieno (sulfur-containing) ring. Impact: Thieno analogs exhibit altered electronic properties and improved binding to kinases like EGFR and VEGFR-2, crucial for anticancer activity . Activity: Potent inhibition of EGFR (IC₅₀ ~10 nM) due to enhanced π-π stacking with the sulfur atom .
Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
  • Example: 6-((3-Fluorobenzyl)thio)-5-phenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one . Structural Difference: Pyrazolo-pyrimidine core instead of benzofuro-pyrimidine. Activity: Targets ALDH1A subfamily enzymes, with IC₅₀ values <100 nM for ALDH1A1 inhibition .

Substituent Variations

Fluorobenzyl vs. Methylbenzyl
  • Example : 3-(4-Methylbenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one .
    • Structural Difference : 4-Methylbenzyl replaces 3-fluorobenzyl.
    • Impact : Reduced electronegativity decreases dipole interactions but increases hydrophobicity (clogP +0.5).
    • Activity : Lower potency in kinase assays compared to fluorinated analogs (e.g., ~50% reduction in EGFR inhibition) .
Sulfanylidene Substitution
  • Example : 3-(3-Methylphenyl)-2-sulfanylidene-benzofuro[3,2-d]pyrimidin-4-one .
    • Structural Difference : Sulfur replaces oxygen at position 2.
    • Impact : Sulfur’s polarizability enhances hydrogen bonding with cysteine residues in targets like XIAP (E3 ubiquitin ligase) .
    • Activity : Moderate anticancer activity (GI₅₀ ~5 µM in HCT-116 cells) .

Functional Group Additions

Propargyloxy Substitution
  • Example : 3-Phenyl-2-(prop-2-ynyloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-one .
    • Structural Difference : Propargyloxy group at position 2.
    • Impact : Alkyne moiety enables click chemistry for bioconjugation.
    • Activity : Antiviral activity against HSV-1 (EC₅₀ = 2.3 µM) due to planar core and alkyne-mediated protein interactions .
Triazole-Fused Systems
  • Example: Benzo[4,5]furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one . Structural Difference: Triazole ring fused to benzofuropyrimidinone. Impact: Increased rigidity improves selectivity for G-quadruplex DNA binding. Activity: Antiproliferative activity in MCF-7 cells (IC₅₀ = 8.7 µM) .

Melting Points and Solubility

Compound Melting Point (°C) Solubility (mg/mL)
3-(3-Fluorobenzyl)benzofuropyrimidinone 144–145 0.12 (DMSO)
3-(4-Methylbenzyl)benzofuropyrimidinone 148–150 0.09 (DMSO)
3-Phenyl-2-(propargyloxy) derivative 267–268 0.05 (Water)

Biological Activity

3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the benzofuro[3,2-d]pyrimidine class, characterized by a unique fused bicyclic structure that contributes to its biological activity. The presence of the fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, in vitro assays showed that the compound inhibits the proliferation of various cancer cell lines. Notably, it demonstrated an IC50 value in the low micromolar range against several types of cancer cells, indicating potent activity.

Cell Line IC50 (µM) Reference
MCF75.0
HCT1164.5
PC36.0

The mechanism of action appears to involve the inhibition of specific kinases associated with cell proliferation and survival pathways.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within cancer cells. It has been shown to inhibit key signaling pathways that regulate cell cycle progression and apoptosis. This interaction leads to reduced cell viability and increased apoptosis in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also exhibited antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Reference
S. aureus15
E. coli12

These results suggest potential applications in treating bacterial infections, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

  • Anticancer Study : A study conducted on the efficacy of this compound in inhibiting cancer cell lines revealed a dose-dependent response in MCF7 cells, with significant reductions in cell viability observed at concentrations above 1 µM.
  • Antimicrobial Assessment : In a comparative study of various derivatives, this compound was found to be among the most effective against E. coli with an ID50 of approximately 1×107M1\times 10^{-7}M, showcasing its potential as a novel antimicrobial agent .

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